molecular formula C18H28N2O4 B2741952 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea CAS No. 2309341-53-3

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2741952
CAS No.: 2309341-53-3
M. Wt: 336.432
InChI Key: OGQGOVILTGZWBY-UHFFFAOYSA-N
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Description

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic urea derivative designed for research applications. Urea-based compounds are a significant class of organic molecules with diverse biological activities and are widely utilized in medicinal chemistry and drug discovery. The core urea moiety (CO(NH₂)₂) is a key pharmacophore known for its ability to form multiple hydrogen bonds, which is crucial for interacting with biological targets such as enzymes and receptors . This specific compound features a 4-methoxyphenethyl group, a common structural element in molecules that exhibit receptor-binding properties, and a cyclopentylmethyl group modified with a 2-hydroxyethoxy chain, which can influence the compound's solubility and pharmacokinetic profile. While the specific biological targets and mechanism of action for this particular urea derivative require further investigation, related compounds have demonstrated various pharmacological activities. For instance, urea derivatives have been explored as inhibitors of specific enzymes, such as cyclin-dependent kinases (CDKs) and ribonucleotide reductase (as seen with the drug hydroxyurea) . The structural features of this compound suggest potential for researchers to investigate its activity in areas such as enzyme inhibition, signal transduction pathways, and cellular proliferation assays. This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4/c1-23-16-6-4-15(5-7-16)8-11-19-17(22)20-14-18(24-13-12-21)9-2-3-10-18/h4-7,21H,2-3,8-14H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQGOVILTGZWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps, starting from readily available precursors. One common approach includes the reaction of cyclopentylmethylamine with 2-chloroethanol to form the intermediate 1-(2-hydroxyethoxy)cyclopentylmethylamine. This intermediate is then reacted with 4-methoxyphenethyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Ureas undergo hydrolysis under acidic or basic conditions to form amines and carbon dioxide. The presence of hydroxyl groups (e.g., in the 2-hydroxyethoxy moiety) may influence reaction pathways.

Reaction Type Conditions Products
Acidic HydrolysisHCl, heatCyclopentylamine, 4-methoxyphenethylamine, CO₂
Basic HydrolysisNaOH, aqueousSodium salts of amines, CO₂

Functional Group Transformations

The hydroxyethoxy group may participate in esterification or oxidation reactions. For example:

  • Oxidation : The primary alcohol in the hydroxyethoxy chain could oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄).

  • Esterification : Reaction with acid anhydrides or acyl chlorides could form esters.

Alkylation or Substitution

The urea nitrogen may undergo alkylation or substitution if activated. For instance, treatment with alkyl halides in the presence of a base could introduce new alkyl groups.

Reaction Reagents Outcome
MethylationCH₃I, NaHMethylated urea

Stability and Degradation

Ureas are generally stable but may degrade under extreme conditions (e.g., high pH, temperature). The hydroxyethoxy group could participate in elimination or rearrangement reactions.

Pharmacological Relevance

While not explicitly stated in the sources, ureas with substituted phenyl groups (e.g., 4-methoxyphenethyl) are often explored in medicinal chemistry for interactions with biological targets (e.g., enzymes). Structural analogs in the dataset, such as 1-Cyclohexyl-3-(4-methoxyphenyl)urea , highlight the importance of substituent positioning in modulating activity.

Key Observations

  • Structural Similarity : The compound shares key motifs with 1-(5-Chloro-2-methoxyphenyl)-3-((1-(2-hydroxyethoxy)cyclopentyl)methyl)urea and 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(thiophen-2-yl)urea , suggesting comparable reactivity.

  • Functional Group Reactivity : The hydroxyethoxy and urea groups are reactive sites for further transformations.

  • Synthetic Flexibility : Ureas allow modular synthesis, enabling tailored modifications for specific applications.

Research Gaps

  • Direct Data : No experimental data exists in the provided sources for the exact compound.

  • Kinetic Studies : Reaction rates and thermodynamics for hydrolysis or alkylation are unspecified.

  • Biological Activity : Pharmacological or biochemical assays are not reported.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Research indicates that 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea has potential therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
  • Analgesic Properties : Its structure may allow it to interact with pain pathways, indicating potential use as an analgesic agent.

2. Chemical Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups can facilitate various chemical reactions:

  • Substitution Reactions : The methoxyphenethyl group allows for the formation of substituted derivatives that can be used in further chemical synthesis.
  • Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or ketones and reduction to yield primary or secondary amines.

3. Material Science

The compound's unique properties may also find applications in material science:

  • Polymer Development : Its urea functionality can be utilized in the synthesis of polymeric materials with specific mechanical properties.
  • Coatings and Adhesives : The compound may be explored as an additive in coatings or adhesives due to its chemical stability and interaction capabilities.

Mechanism of Action

The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to enzymes or receptors, while the methoxyphenethyl group can modulate the compound’s activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Urea Derivatives

Compound Name / ID Core Substituents Key Functional Groups Molecular Weight (g/mol)
Target Compound Cyclopentylmethyl, 4-methoxyphenethyl Urea, 2-hydroxyethoxy, methoxy ~362.4*
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonylphenyl, 4-methoxyphenyl Urea, pyrrole-carbonyl, methoxy 335.34
Compound 37g (β1-selective adrenoceptor agonist) Cyclopentyloxyethoxy phenoxy, hydroxypropylamino, methoxyphenyl Urea, cyclopentyloxyethoxy, methoxy, hydroxypropylamino ~476.5*
Nevanimibe (1-(2,6-Diisopropylphenyl)-3-[[1-(4-dimethylaminophenyl)cyclopentyl]methyl]urea) Cyclopentylmethyl (dimethylaminophenyl), 2,6-diisopropylphenyl Urea, dimethylamino, isopropyl 463.65
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl, 4-hydroxyphenyl Urea, trifluoromethyl, chloro, hydroxy 344.73

*Calculated based on molecular formula.

Key Observations:

  • Hydrophilicity : The target compound’s 2-hydroxyethoxy group enhances water solubility compared to lipophilic analogs like Nevanimibe (diisopropylphenyl) or chlorophenyl derivatives .
  • Cyclopentyl Modifications: The cyclopentylmethyl group in the target compound and Nevanimibe increases lipophilicity, which may improve blood-brain barrier penetration compared to non-cyclic analogs .

Biological Activity

1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(4-methoxyphenethyl)urea is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C19H29N2O4
  • Molecular Weight : 335.43 g/mol

The structure features a cyclopentyl group, a methoxyphenethyl moiety, and a hydroxyethoxy substituent, which contribute to its unique biological properties.

This compound exhibits several mechanisms of action that are crucial for its biological activity:

  • Receptor Modulation : The compound may act as a modulator of various receptors, potentially influencing pathways involved in cell signaling and proliferation.
  • Antitumor Activity : Preliminary studies suggest that this compound has antitumor effects, possibly through mechanisms similar to those observed in other urea derivatives that exhibit alkylating properties .
  • Cytotoxicity : Research indicates that compounds with similar structural features often display cytotoxic effects against various cancer cell lines, which may be relevant for therapeutic applications.

Antitumor Activity

A series of studies have evaluated the antitumor properties of related compounds. For instance:

CompoundTypeIC50 (µM)Cell Line
Compound INitrosourea derivative10L1210 leukemia
This compoundUrea derivativeTBDTBD

The specific IC50 values for this compound are yet to be established but are expected to be competitive based on the structure-activity relationship observed in similar compounds.

Toxicity Profile

The toxicity profile of related compounds suggests a balance between therapeutic efficacy and safety. For example:

CompoundLD50 (mg/kg)Observed Toxicity
CCNU (Chloroethyl-nitrosourea)50Bone marrow suppression
This compoundTBDTBD

Case Studies

Recent patent applications highlight the potential therapeutic applications of this compound in treating various cancers. For instance, studies have indicated that modifications to urea-based structures can enhance their selectivity and potency against specific tumor types .

Q & A

Q. What are the optimal synthetic routes and purification methods for this urea derivative?

The synthesis of structurally related urea compounds (e.g., 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives) involves coupling substituted aryl isocyanates with amines under anhydrous conditions in solvents like dichloromethane or ethanol . Key steps include:

  • Reagent selection : Use 4-methoxyphenethylamine and a functionalized cyclopentylmethyl isocyanate precursor.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Yield optimization : Adjust reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isocyanate).

Q. Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (HPLC)
1Cyclopentylmethyl isocyanate + 4-methoxyphenethylamine, DCM, 0°C → RT, 12h65–7092%
2Purification: Ethyl acetate/hexane (3:7)6098%

Q. How can spectroscopic techniques validate the compound’s structure?

Critical characterization methods include:

  • IR spectroscopy : Confirm urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl (2-hydroxyethoxy) O-H stretch (~3200–3600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify cyclopentyl protons (δ 1.5–2.5 ppm), methoxyphenethyl aromatic protons (δ 6.7–7.3 ppm), and urea NH signals (δ 5.5–6.5 ppm, exchangeable) .
  • HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z corresponding to C₂₃H₃₁N₂O₄⁺).

Q. What solvent systems are suitable for solubility and formulation studies?

  • Polar aprotic solvents : DMSO or DMF for in vitro assays (up to 50 mM solubility).
  • Aqueous buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) for pharmacokinetic studies .
  • Stability : Monitor hydrolysis in aqueous media at pH 7.4 (37°C, 24h) via HPLC .

Advanced Research Questions

Q. How to design a study investigating structure-activity relationships (SAR) for this compound?

Adopt a split-plot design to evaluate substituent effects:

  • Independent variables : Cyclopentyl ring substituents (e.g., hydroxyethoxy vs. methoxy), phenethyl chain length.
  • Dependent variables : Bioactivity (e.g., enzyme inhibition IC₅₀), logP, metabolic stability.
  • Methods :
    • In vitro assays : Dose-response curves (0.1–100 µM) against target enzymes (e.g., kinases) .
    • Computational modeling : Molecular docking (AutoDock Vina) to correlate substituent bulk with binding affinity .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Standardized protocols : Replicate assays across ≥3 independent labs using identical cell lines (e.g., HEK293 vs. HeLa) .
  • Orthogonal assays : Confirm activity via SPR (binding affinity) and functional cellular assays (e.g., cAMP modulation) .
  • Meta-analysis : Compare data across studies using fixed-effect models (Review Manager v5.4) .

Q. What methodologies assess environmental stability and degradation pathways?

Follow OECD Guideline 307 for soil degradation studies:

  • Experimental setup : Incubate compound (10 ppm) in loamy soil (25°C, 60% humidity) for 30 days .
  • Analysis : LC-MS/MS to identify degradation products (e.g., cyclopentanol derivatives from ester hydrolysis).
  • Half-life calculation : First-order kinetics (t₁/₂ = ln2/k) using peak area reduction over time .

Q. How to optimize computational models for predicting toxicity?

Integrate QSAR and molecular dynamics :

  • Descriptor selection : Include topological polar surface area (TPSA), AlogP, and H-bond donors .
  • Validation : Compare predicted vs. experimental LD₅₀ in zebrafish embryos (OECD TG 236) .
  • Software : Schrödinger Suite (ADMET Predictor) for in silico hepatotoxicity screening .

Methodological Notes

  • Data Reproducibility : Use ≥3 technical replicates per experiment and report mean ± SEM .
  • Ethical Compliance : Adhere to ARRIVE guidelines for in vivo studies (e.g., IACUC approval) .
  • Contradictory Data : Apply Bland-Altman plots to assess inter-lab variability .

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